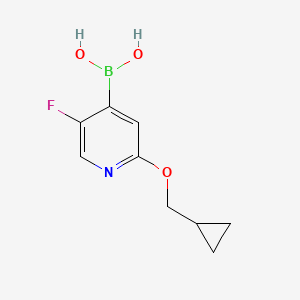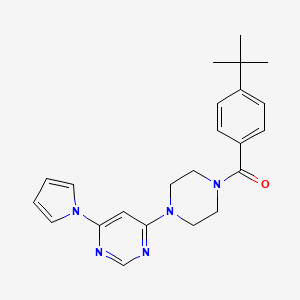
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a similar method . The pyrimidine ring could be formed through a Biginelli reaction or a similar method . The piperazine ring could be formed through a Mannich reaction or a similar method . Finally, the phenyl ring could be introduced through a Friedel-Crafts acylation or a similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrole and pyrimidine rings would likely contribute to the compound’s aromaticity, while the piperazine ring would likely contribute to its basicity .Chemical Reactions Analysis
The compound would likely undergo several types of chemical reactions. For example, the pyrrole ring could undergo electrophilic aromatic substitution reactions, while the pyrimidine ring could undergo nucleophilic aromatic substitution reactions . The piperazine ring could undergo reactions with acids to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility would likely be affected by the presence of the polar pyrrole, pyrimidine, and piperazine rings . Its melting point and boiling point would likely be relatively high due to the presence of several rings and functional groups .科学的研究の応用
Pharmacological Evaluation and Potential Therapeutic Uses
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone, due to its complex structure, has not been directly identified in the provided research studies. However, similar compounds have shown significant pharmacological potential and therapeutic applications, which might suggest areas of interest for future research on the specified compound.
Metabolism and Pharmacokinetics
A closely related compound, a dipeptidyl peptidase IV inhibitor, was studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research provides insights into the drug's metabolism pathways, including hydroxylation and amide hydrolysis, which could be relevant for understanding the metabolism of similar compounds (Sharma et al., 2012).
Anticonvulsant Potential
Another compound with a similar structure was reported as a promising new anticonvulsant drug candidate. A developed HPLC method for related substances determination suggests the importance of purity and specific compound characterization in pharmaceutical development (Severina et al., 2021).
Synthesis and Structural Characterization
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety and their X-ray structure characterization have been conducted, providing a foundation for the synthesis and structural analysis of similar complex organic compounds (Lv et al., 2013).
One-Pot Synthesis Method
An efficient one-pot synthetic procedure for related pyrrole derivatives has been developed, demonstrating the synthesis's economic and practical aspects. This method could be adapted or inspire the synthesis of the specified compound for research purposes (Kaur & Kumar, 2018).
Anticancer Activity
Compounds with structural similarities have been explored for their anticancer activity, particularly in cervical cancer cells, through mechanisms involving cell cycle arrest and p53 activation. This indicates the potential for the specified compound to be investigated for anticancer properties (Kamal et al., 2012).
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-23(2,3)19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-16-20(24-17-25-21)26-10-4-5-11-26/h4-11,16-17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGHKOPJBFDOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
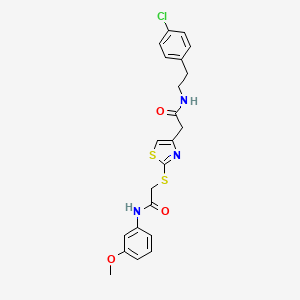
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)
![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)
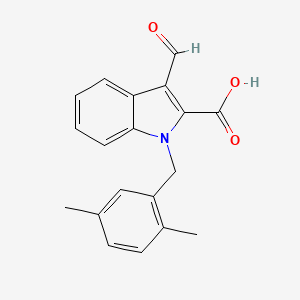
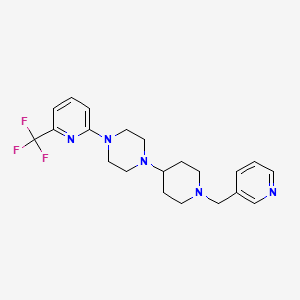

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)
